molecular formula C7H10ClNO2S B2498422 (S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride CAS No. 1192069-13-8

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride

Cat. No.: B2498422
CAS No.: 1192069-13-8
M. Wt: 207.67
InChI Key: LAAXNLCUHPEQSS-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C7H10ClNO2S and its molecular weight is 207.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Analogues and Carcinogenic Evaluation

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride, a compound with potential relevance in pharmaceutical and chemical research, has not been directly addressed in the available literature. However, research on thiophene analogues, such as the evaluation of thiophene derivatives of known carcinogens like benzidine and 4-aminobiphenyl, provides insights into the chemical reactivity and biological activity of thiophene-containing compounds. Studies have synthesized and evaluated thiophene analogues for carcinogenic potential, indicating that structural modifications involving thiophene rings can influence biological activity, including carcinogenicity. Such studies suggest the importance of evaluating thiophene derivatives, including this compound, for their chemical behavior and potential biological effects (Ashby et al., 1978).

Pharmacological Potential and Bioactivity

While direct studies on this compound are lacking, research into structurally related compounds offers valuable perspectives on its potential applications. For instance, the pharmacological review of tiagabine, a potent and selective GABA uptake inhibitor with a thiophene moiety, illustrates the therapeutic potential of thiophene derivatives in treating seizure disorders and highlights the broader relevance of thiophene-containing compounds in medicinal chemistry (Suzdak & Jansen, 1995). This underscores the potential for investigating this compound in similar pharmacological contexts.

Contribution to Flavor in Foods

Branched aldehydes derived from amino acids, including those with thiophene structures, play a significant role in the flavor profiles of various foods. Research into the production and breakdown pathways of branched chain aldehydes in foods has revealed the importance of microbial and metabolic conversions in generating these flavor compounds. This suggests that this compound could have implications in food science, particularly in understanding and manipulating flavor compound formation (Smit et al., 2009).

Properties

IUPAC Name

(3S)-3-amino-3-thiophen-2-ylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAXNLCUHPEQSS-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.